2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
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Overview
Description
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-substituted 2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the cyclocondensation of 2-aminopyridine derivatives with α-haloketones in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced imidazo[4,5-c]pyridine derivatives
Substitution: Substituted imidazo[4,5-c]pyridine derivatives
Scientific Research Applications
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with molecular targets such as DNA-dependent protein kinase (DNA-PK). By inhibiting DNA-PK, the compound can interfere with the repair of radiation-induced DNA double-strand breaks, thereby enhancing the efficacy of radiation therapy in cancer treatment . The compound’s structure allows it to selectively bind to the active site of DNA-PK, blocking its activity and preventing the repair of damaged DNA .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but has distinct chemical properties and applications.
Uniqueness
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and its potent inhibitory activity against DNA-dependent protein kinase. This makes it a valuable compound for research in cancer therapy and other medical applications .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-2-3-7-11-6-4-5-10-9(13)8(6)12-7/h4-5H,2-3H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
SDFSSPVHQLUNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CNC2=O |
Origin of Product |
United States |
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